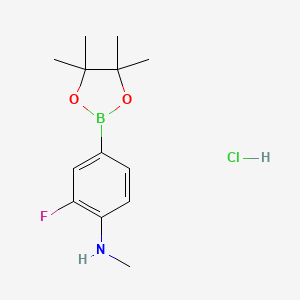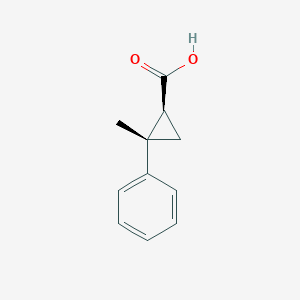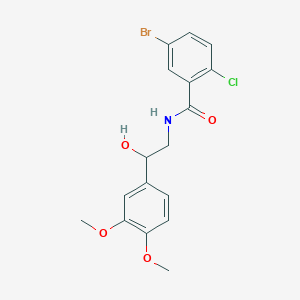![molecular formula C15H16N2O B2827139 N-[3-(1-aminoethyl)phenyl]benzamide CAS No. 953725-36-5](/img/structure/B2827139.png)
N-[3-(1-aminoethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[3-(1-aminoethyl)phenyl]benzamide” is a chemical compound with the molecular formula C15H16N2O and a molecular weight of 240.3 . It is used for proteomics research .
Synthesis Analysis
The synthesis of benzamide compounds, including “N-[3-(1-aminoethyl)phenyl]benzamide”, can be achieved through direct condensation of carboxylic acids and amines . This process involves the use of ultrasonic irradiation and a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of “N-[3-(1-aminoethyl)phenyl]benzamide” consists of a benzamide group attached to an aminoethyl group . The benzamide group is a significant class of amide compounds, which are found in various natural products in organic chemistry .Applications De Recherche Scientifique
Proteomics Research
“N-[3-(1-aminoethyl)phenyl]benzamide” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and localization.
Antioxidant Activity
Benzamide compounds, including “N-[3-(1-aminoethyl)phenyl]benzamide”, have been found to exhibit antioxidant activity . They can neutralize free radicals, which are unstable molecules that can cause damage to cells in the body. This makes them potentially useful in the development of treatments for diseases associated with oxidative stress, such as cancer, cardiovascular diseases, and neurodegenerative diseases.
Antibacterial Activity
Benzamides have shown antibacterial activity . They can inhibit the growth of bacteria, making them potentially useful in the development of new antibiotics. This is particularly important given the increasing prevalence of antibiotic-resistant bacteria.
Metal Chelating Activity
Some benzamide compounds have been found to exhibit effective metal chelating activity . This means they can bind to metal ions, which can be useful in various applications, such as the treatment of metal poisoning, the development of contrast agents for medical imaging, and environmental remediation.
Drug Discovery
Benzamides, including “N-[3-(1-aminoethyl)phenyl]benzamide”, have been used in drug discovery . They are found in many potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .
Industrial Applications
Amide compounds are broadly used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture . They can be used as stabilizers, accelerators, and antioxidants in these industries.
Propriétés
IUPAC Name |
N-[3-(1-aminoethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11(16)13-8-5-9-14(10-13)17-15(18)12-6-3-2-4-7-12/h2-11H,16H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIGOJRNVDUCJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

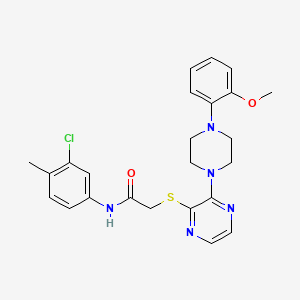
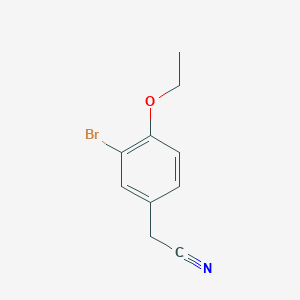
![N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide](/img/structure/B2827058.png)
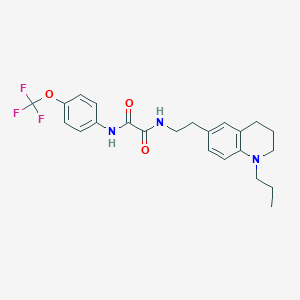
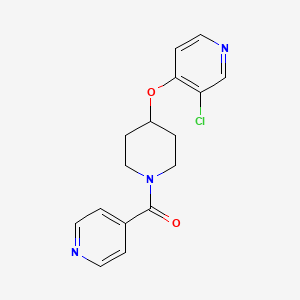
![N-[1-(prop-2-yn-1-yl)piperidin-4-yl]-N-(2,2,2-trifluoroethyl)methanesulfonamide](/img/structure/B2827063.png)

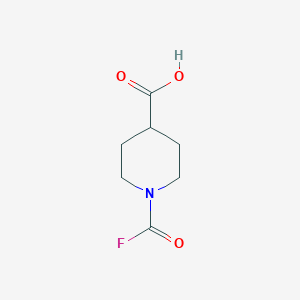
![Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-3-carboxylate](/img/structure/B2827069.png)
